Methyl [(5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate
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Overview
Description
METHYL 2-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of benzoquinazolines. This compound is characterized by its unique structure, which includes a quinazoline core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline core. Subsequent functionalization steps introduce the cyclohexyl, methyl, and sulfanyl groups, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acidic or basic hydrolysis conditions for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
METHYL 2-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of METHYL 2-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-CYCLOHEXYL-5-METHYL-2-SULFANYL-3,4,5,6-TETRAHYDROBENZO[H]QUINAZOLIN-4-ONE: Similar structure but lacks the ester group.
ETHYL 2-CYANO-3-CYCLOHEXYL-3-METHYL-4-PHENYLBUTANOATE: Similar cyclohexyl and methyl groups but different core structure.
Uniqueness
METHYL 2-({5-CYCLOHEXYL-5-METHYL-4-OXO-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-2-YL}SULFANYL)ACETATE is unique due to its specific combination of functional groups and its potential biological activities. The presence of the ester group and the sulfanyl group in the quinazoline core distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H26N2O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl 2-[(5-cyclohexyl-5-methyl-4-oxo-3,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C22H26N2O3S/c1-22(15-9-4-3-5-10-15)12-14-8-6-7-11-16(14)19-18(22)20(26)24-21(23-19)28-13-17(25)27-2/h6-8,11,15H,3-5,9-10,12-13H2,1-2H3,(H,23,24,26) |
InChI Key |
BYSUMBFCWPJNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)SCC(=O)OC)C4CCCCC4 |
Origin of Product |
United States |
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